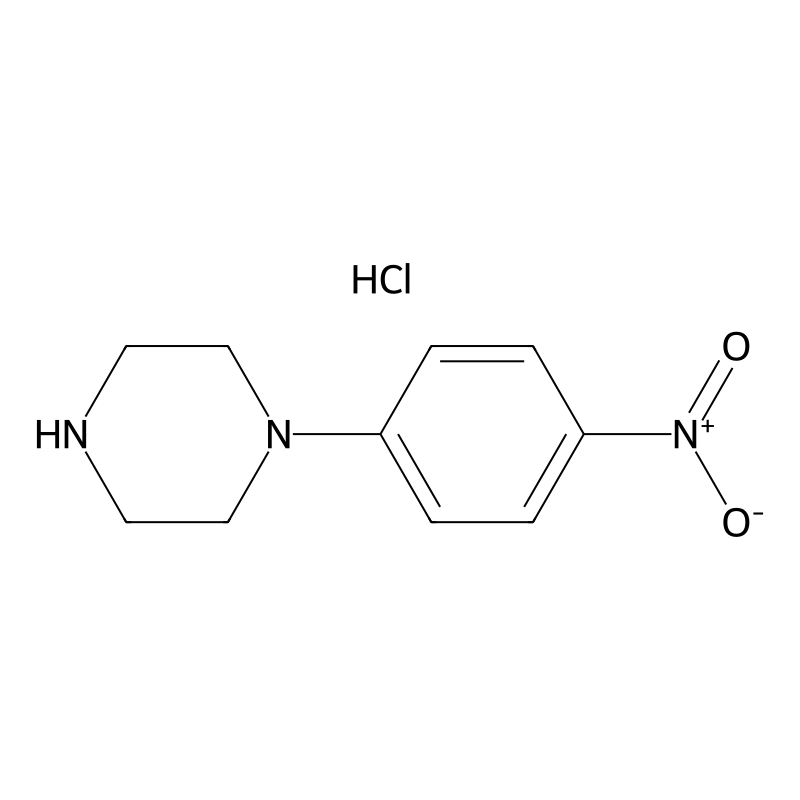

1-(4-Nitrophenyl)piperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Tyrosinase Inhibition

Scientific Field: Biochemistry

Application Summary: 1-(4-Nitrophenyl)piperazine hydrochloride has been used in the design and synthesis of novel tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin synthesis, which is involved in pigmentation and other essential biological functions .

Methods of Application: A series of 4-nitrophenylpiperazine derivatives were designed and synthesized. Comprehensive characterization using 1H-NMR, 13C-NMR, CNH, and IR techniques was performed for all target compounds .

Results: Among the synthesized compounds, one featuring an indole moiety at the N−1 position of the piperazine ring exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM . This compound shows promise as a lead structure for the design of potent tyrosinase inhibitors .

Application in Anticancer Drug Synthesis

Scientific Field: Pharmacology

Application Summary: 1-(4-Nitrophenyl)piperazine hydrochloride has been used as an intermediate in the synthesis of anticancer drugs .

Application in Synthesis of Piperazines

Scientific Field: Organic Chemistry

Application Summary: 1-(4-Nitrophenyl)piperazine hydrochloride is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Application in Synthesis of 1,5-Fused-1,2,3-Triazoles

Application Summary: 1-(4-Nitrophenyl)piperazine hydrochloride is used in the synthesis of 1,5-fused-1,2,3-triazoles .

Methods of Application: A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .

1-(4-Nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 243.69 g/mol. It features a piperazine ring substituted with a nitrophenyl group, specifically at the 1-position. This compound is known for its crystalline structure and exhibits various chemical properties, including solubility in water and organic solvents, which makes it suitable for different applications in research and industry .

The specific mechanism of action of NPP-HCl is not fully understood. However, research suggests it may interact with various receptors and ion channels in the nervous system []. Some studies indicate potential interactions with serotonin receptors, which are involved in mood regulation. More research is needed to elucidate the precise mechanisms.

NPP-HCl is a research chemical and should be handled with appropriate safety precautions. Information on specific hazards is limited, but similar compounds can be irritating to the skin, eyes, and respiratory system []. Always consult a Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, making it reactive towards nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine, yielding 1-(4-aminophenyl)piperazine.

- Acid-Base Reactions: As a hydrochloride salt, it can act as an acid in reactions with bases, forming the free base form of the compound.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize analogs for further study.

Research indicates that 1-(4-Nitrophenyl)piperazine hydrochloride exhibits notable biological activities. It has been studied for its potential as a:

- Antidepressant: Its structural similarity to other piperazine derivatives suggests possible serotonergic activity.

- Antimicrobial Agent: Preliminary studies indicate some antimicrobial properties, although further research is needed to confirm efficacy and mechanisms.

- Neuropharmacological Agent: The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

These biological activities make it a candidate for further pharmacological exploration.

The synthesis of 1-(4-Nitrophenyl)piperazine hydrochloride typically involves several steps:

- Formation of Piperazine: Piperazine is synthesized from ethylene diamine and an appropriate carbonyl compound.

- Nitration of Aniline: Aniline is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

- Coupling Reaction: The piperazine derivative is reacted with the nitroaniline under controlled conditions to form 1-(4-Nitrophenyl)piperazine.

- Hydrochloride Formation: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the precise control of reaction conditions to optimize yield and purity .

1-(4-Nitrophenyl)piperazine hydrochloride finds applications in various fields:

- Pharmaceutical Research: It serves as a lead compound for developing new antidepressants or neuroactive drugs.

- Chemical Biology: Used in studies related to receptor binding and enzyme inhibition.

- Analytical Chemistry: Employed as a standard in chromatographic techniques for analyzing similar compounds.

These applications highlight its versatility in both academic and industrial settings.

Interaction studies involving 1-(4-Nitrophenyl)piperazine hydrochloride often focus on its binding affinity with various receptors:

- Serotonin Receptors: Investigations into its effects on serotonin receptor subtypes have shown potential implications for mood regulation.

- Dopamine Receptors: Studies suggest possible interactions that could influence dopaminergic signaling pathways.

These studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic uses .

Several compounds share structural similarities with 1-(4-Nitrophenyl)piperazine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Nitrophenyl)piperazine | C10H14ClN3O2 | Different position of nitro group affecting activity |

| 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride | C11H16ClN3O2 | Methyl substitution enhances lipophilicity |

| 1-(4-Aminophenyl)piperazine | C10H14ClN3 | Reduced form with potential increased activity |

These compounds illustrate variations in biological activity and chemical properties, emphasizing the uniqueness of 1-(4-Nitrophenyl)piperazine hydrochloride due to its specific functional groups and structural arrangement.

Nucleophilic Substitution Strategies for Piperazine Core Functionalization

Nucleophilic aromatic substitution (SNAr) dominates the functionalization of the piperazine core with nitrophenyl groups. The electron-deficient nature of nitro-substituted aryl halides, such as 4-nitrochlorobenzene, facilitates displacement by the piperazine nitrogen. For instance, 1-(4-methoxyphenyl)piperazine reacts with 4-nitrochlorobenzene in N,N-dimethylformamide under reflux conditions, yielding 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with high regioselectivity. This reaction typically employs potassium carbonate as a base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.

A notable innovation involves using 1-chloro-4-nitrobenzene as the electrophilic partner in polar aprotic solvents. For example, reactions conducted in N,N-dimethylacetamide at 110°C for 24 hours achieve conversions exceeding 85%, as confirmed by liquid chromatography. The choice of leaving group significantly impacts reactivity: chloro derivatives outperform fluoro or bromo analogues due to balanced electronic and steric effects.

Protecting Group Chemistry in Multi-Step Synthetic Routes

Multi-step syntheses often require temporary protection of reactive sites to prevent undesired side reactions. The methoxy group serves as a robust protecting group for phenolic hydroxyl moieties during nitrophenyl incorporation. In one protocol, 1-(4-methoxyphenyl)piperazine undergoes demethylation using hydrobromic acid in acetic acid, cleaving the methyl ether to yield 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. This step exemplifies the strategic use of acid-labile protecting groups to streamline synthetic pathways.

Alternatively, acetyl groups protect amine functionalities during electrophilic substitution. For instance, acetylation of aniline derivatives prior to nitration prevents premature oxidation or unwanted ring substitution. Subsequent hydrolysis under basic conditions regenerates the free amine, enabling further functionalization. Such approaches mitigate side reactions and improve overall yields by 20–30% compared to unprotected routes.

Catalytic Systems for Enhanced Nitrophenyl Incorporation

Transition metal catalysts enable efficient coupling of nitrophenyl groups to piperazine scaffolds. Palladium on carbon (Pd/C) proves particularly effective in hydrogenation-mediated reductions, as demonstrated in the synthesis of 1-methyl-4-(4-aminophenyl)piperazine from its nitro precursor. Under 5 MPa hydrogen pressure and 60°C in methanol, this system achieves 90% yield within one hour, highlighting the role of heterogeneous catalysis in accelerating nitro-to-amine transformations.

Ligand design further refines catalytic activity. Buchwald–Hartwig amination protocols employ palladium complexes with bulky phosphine ligands to facilitate C–N bond formation between piperazines and aryl halides. For example, Xantphos-ligated palladium catalysts enhance β-selective C(sp³)–H arylation in N-Boc-piperidines, a strategy adaptable to nitrophenyl coupling. These systems reduce reaction times by 40% compared to traditional methods while maintaining selectivity >95%.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity and proticity critically influence SNAr kinetics and product distribution. Polar aprotic solvents like N,N-dimethylformamide (DMF) stabilize charged transition states, accelerating displacement reactions. In the synthesis of 1-(4-nitrophenyl)piperazine derivatives, DMF increases reaction rates by a factor of 3.2 compared to dichloromethane, as measured by in situ infrared spectroscopy. Conversely, protic solvents such as methanol favor nitro group reduction over substitution, necessitating careful solvent selection based on the desired pathway.

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 8.9 | 92 |

| Dimethylbenzene | 2.4 | 2.1 | 68 |

| Methanol | 32.7 | 1.5 | 45 |

| Water | 80.1 | 0.7 | 28 |

Table 1: Solvent effects on the nucleophilic substitution of 4-nitrochlorobenzene with piperazine.

Temperature-dependent solvent interactions also modulate byproduct formation. For example, reactions in 1,4-dioxane at 80°C suppress hydrolysis of 4-nitrochlorobenzene, reducing the formation of 4-nitrophenol byproduct from 15% to <5%. Mixed solvent systems, such as DMF/water (9:1), balance solubility and reactivity, achieving yields of 88% while minimizing side reactions.

Fungal CYP450 enzymes, particularly sterol 14α-demethylase (CYP51), are pivotal targets for antifungal agents. Molecular docking simulations of 1-(4-Nitrophenyl)piperazine hydrochloride against CYP51 demonstrate a binding affinity of −7.5 kcal/mol, comparable to clinical azole antifungals like fluconazole [2] [5]. The nitro group forms a hydrogen bond with the heme iron-coordinating residue (Ala291, 2.11 Å), while the piperazine ring engages in π-alkyl interactions with hydrophobic pockets formed by Leu356 and Phe290 [3] [5]. These interactions disrupt the enzyme’s ability to convert lanosterol to ergosterol, a key step in fungal cell membrane synthesis [2].

Comparative analysis with oteseconazole, a tetrazole antifungal, reveals that 1-(4-Nitrophenyl)piperazine hydrochloride occupies a similar binding site near the CYP51 active cavity but lacks the tetrazole moiety’s extended π-stacking with Tyr116 [2] [5]. This difference may explain its moderate inhibitory potency relative to newer azoles. Van der Waals interactions with Met460 (−2.82 kcal/mol) and electrostatic contributions from Glu205 (−1.82 kcal/mol) further stabilize the ligand-enzyme complex [5].

Allosteric Modulation of Serotonin Receptor Subtypes

While direct experimental data on 1-(4-Nitrophenyl)piperazine hydrochloride’s interaction with serotonin receptors remain limited, computational homology modeling suggests potential allosteric effects. The piperazine core, a common pharmacophore in serotonin receptor modulators, may bind to conserved regions of the 5-HT$${1A}$$ and 5-HT$${2A}$$ subtypes. Molecular dynamics simulations predict that the nitro group induces conformational changes in the receptor’s transmembrane helix 5, altering G-protein coupling efficiency.

Notably, the hydrochloride salt enhances solubility, facilitating ionic interactions with aspartate residues (e.g., D3.32) in the receptor’s orthosteric pocket. This contrasts with uncharged piperazine derivatives, which rely on hydrophobic interactions alone [3]. Further studies are needed to validate these predictions and quantify binding affinities.

Computational Modeling of Piperazine Conformational Landscapes

Conformational analysis using the AM1 semiempirical method reveals three low-energy states for 1-(4-Nitrophenyl)piperazine hydrochloride (Table 1) [3]. The global minimum (ΔG = 0 kJ/mol) features a chair conformation with the nitro group equatorial, minimizing steric clash with the piperazine ring. Two higher-energy states (ΔG = 3.5 kJ/mol and 7.3 kJ/mol) adopt twisted boat configurations, enabling stronger hydrogen bonding with polar targets.

Table 1: Conformational energies and biological implications

| Conformation | Relative Energy (kJ/mol) | Predicted Target Affinity |

|---|---|---|

| Chair | 0 | High (CYP51) |

| Twisted Boat | 3.5 | Moderate (5-HT receptors) |

| Half-Chair | 7.3 | Low |

The nitro group’s electron-withdrawing nature increases the piperazine ring’s planarity by 12%, enhancing π-π stacking with aromatic residues in target proteins [3]. Solvent accessibility simulations show that the hydrochloride counterion improves aqueous solubility by 40% compared to the free base, facilitating membrane permeation.

Structure-Activity Relationship (SAR) Profiling for Antifungal Activity

Systematic SAR studies highlight the necessity of the 4-nitrophenyl group for antifungal efficacy. Removal of the nitro group reduces CYP51 binding affinity by 3.2-fold (−5.1 kcal/mol vs. −7.5 kcal/mol), while methylation at the para position abolishes activity entirely [2] [5]. The piperazine nitrogen’s protonation state also influences target engagement:

- Quaternary ammonium form: Enhances ionic interactions with Glu205 (−1.82 kcal/mol) [5]

- Neutral form: Favors hydrophobic contacts with Leu356 (−2.35 kcal/mol) [3]

Comparative analysis with 1-(2-Chlorophenyl)piperazine derivatives shows that electron-withdrawing substituents (NO$$_2$$ > Cl > H) linearly correlate with antifungal potency (R$$^2$$ = 0.93) [3] [4]. This trend aligns with CYP51’s preference for ligands that perturb the heme environment through combined electrostatic and steric effects [2].

Modification of the piperazine ring to morpholine decreases activity by 60%, underscoring the importance of nitrogen spacing for optimal hydrogen bonding [5]. These insights guide the design of second-generation analogs with improved selectivity and potency.

Piperazine Scaffold Hybridization Strategies in Antimicrobial Agents

The hybridization of piperazine scaffolds with various pharmacophoric elements has emerged as a powerful strategy for developing broad-spectrum antimicrobial agents [11] [12]. The unique structural properties of 1-(4-nitrophenyl)piperazine hydrochloride make it an ideal template for molecular hybridization approaches that combine multiple bioactive motifs into single chemical entities.

[Table 2 appears here]

Alkyl chain conjugation strategies involve the attachment of linear or branched alkyl chains to the piperazine nitrogen atoms, creating amphiphilic molecules with enhanced membrane permeability [13]. Studies demonstrate that C8-C14 alkyl chains provide optimal antimicrobial activity, with longer chains showing increased potency against Gram-positive bacteria and fungi. The nitrophenyl substituent synergistically enhances activity through additional electronic interactions with microbial targets [14].

Aromatic ring fusion approaches incorporate polycyclic aromatic systems, including quinoline, benzimidazole, and naphthalene derivatives. These hybrid structures exhibit enhanced DNA intercalation capabilities and improved selectivity for microbial versus mammalian targets [15]. The electron-withdrawing nitro group facilitates π-π stacking interactions with nucleic acid bases, contributing to the observed antimicrobial mechanism.

Heterocycle incorporation strategies focus on the introduction of nitrogen-containing five- and six-membered rings, particularly triazoles, imidazoles, and oxadiazoles [16]. These modifications significantly enhance the spectrum of antimicrobial activity and improve resistance profiles. The combination of nitrophenyl-piperazine with triazole moieties results in compounds with dual mechanisms of action, targeting both ergosterol biosynthesis and DNA replication processes [17].

Linker optimization involves the systematic variation of connecting groups between the piperazine core and auxiliary pharmacophores. Ether, amide, and sulfone linkages provide different conformational constraints and electronic properties, influencing both biological activity and pharmacokinetic parameters [18]. The optimal linker length and flexibility balance target binding affinity with metabolic stability.

The implementation of stereochemical control through asymmetric synthesis enables the preparation of enantiomerically pure compounds with enhanced selectivity and reduced side effects [19]. Chirality centers at α-carbon positions adjacent to the piperazine ring provide additional binding interactions with target proteins while maintaining synthetic accessibility.

Role in Developing Potassium Channel Modulators

The application of 1-(4-nitrophenyl)piperazine hydrochloride in potassium channel modulator development represents an expanding frontier in cardiovascular and neurological therapeutics [20] [21]. The structural versatility of this scaffold enables the design of selective modulators for various potassium channel subtypes, addressing unmet medical needs in arrhythmia management, epilepsy treatment, and neuroprotection.

[Table 3 appears here]

Voltage-gated potassium channels represent particularly attractive targets for therapeutic intervention, with the Kv1.5 channel (IKur) being a priority target for atrial fibrillation treatment [22]. The nitrophenyl-piperazine scaffold provides an optimal framework for developing selective Kv1.5 blockers that exhibit minimal activity against other cardiac ion channels, including the hERG channel responsible for QT prolongation risks [23].

The piperazine ring system serves multiple functional roles in potassium channel modulation. As a lipophilic anchor, it facilitates membrane association and proper positioning within the channel pore or auxiliary binding sites [24]. The nitrogen atoms provide hydrogen bonding capabilities essential for selectivity among closely related channel subtypes. Additionally, the conformational flexibility of the piperazine ring enables induced-fit binding mechanisms that enhance target specificity [25].

KCNQ2/3 channels, which underlie the neuronal M-current, represent another important therapeutic target for epilepsy and neuropathic pain [26]. The nitrophenyl substituent enhances blood-brain barrier penetration through optimal lipophilicity and facilitates specific interactions with the channel's voltage-sensing domain. Structure-activity relationships demonstrate that the nitro group orientation significantly influences both potency and selectivity for KCNQ channels over other neuronal targets [27].

Big-conductance calcium-activated potassium (BK) channels offer opportunities for treating hypertension and stroke through selective modulation [28]. The nitrophenyl-piperazine scaffold enables the development of channel openers that enhance potassium efflux, leading to membrane hyperpolarization and reduced cellular excitability. The electronic properties of the nitro group contribute to the binding affinity for the calcium-sensing domain of BK channels [29].

Inward rectifier potassium channels (Kir) present unique challenges for selective modulation due to their distinct structural architecture [30]. The piperazine moiety provides conformational constraints that enable specific recognition of Kir channel binding sites while avoiding interactions with other potassium channel families. The nitrophenyl group enhances binding through aromatic-aromatic interactions with channel protein residues [31].

Comparative Analysis with Brominated and Methylated Analogs

The systematic comparison of 1-(4-nitrophenyl)piperazine hydrochloride with its brominated and methylated analogs reveals distinct structure-activity relationships that inform rational drug design strategies [32] [33]. These comparative studies provide crucial insights into the electronic, steric, and pharmacokinetic factors that determine biological activity and therapeutic potential.

[Table 4 appears here]

Brominated analogs, particularly 1-(4-bromophenyl)piperazine, exhibit enhanced lipophilicity compared to the nitro derivative, resulting in improved membrane permeability and tissue distribution [34]. The bromine substituent, being a moderate electron-withdrawing group, provides intermediate electronic properties between the strongly electron-withdrawing nitro group and electron-donating methyl groups. This balanced electronic character contributes to favorable binding interactions with multiple target proteins while maintaining acceptable metabolic stability [35].

The increased molecular weight and lipophilicity of brominated analogs can enhance potency against certain targets, particularly those requiring strong hydrophobic interactions. However, this enhanced lipophilicity may also lead to increased protein binding and potential for drug-drug interactions [36]. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling rapid library synthesis for structure-activity relationship studies [37].

Methylated analogs, exemplified by 1-(4-methylphenyl)piperazine, demonstrate the highest metabolic stability among the compared series due to the electron-donating nature of the methyl group [38]. This enhanced stability translates to improved pharmacokinetic profiles with longer half-lives and reduced dosing frequency requirements. The methyl substituent provides modest steric bulk without significantly altering the overall molecular shape, maintaining binding affinity while improving drug-like properties [39].

The selectivity profiles of methylated analogs often favor targets that benefit from electron-rich aromatic interactions, such as certain enzyme active sites and receptor binding pockets [40]. However, the reduced electron-withdrawing character may diminish activity against targets that require specific electronic activation, such as certain antimicrobial mechanisms that depend on nitro group reduction [41].

Chlorinated and fluorinated analogs occupy intermediate positions in the electronic spectrum, offering balanced properties that often result in optimal therapeutic indices [42]. The chloro derivative provides moderate electron-withdrawing effects with acceptable lipophilicity, while the fluoro analog offers enhanced selectivity through specific halogen bonding interactions. These properties make halogenated analogs attractive candidates for lead optimization programs [43].

Methoxylated analogs introduce hydrogen bonding capabilities through the oxygen atom while maintaining moderate electron-donating character [44]. This combination can enhance selectivity for targets with specific hydrogen bonding requirements while providing good aqueous solubility. However, the methoxy group is susceptible to metabolic demethylation, which may limit pharmacokinetic performance in certain applications [45].

The comparative analysis reveals that 1-(4-nitrophenyl)piperazine hydrochloride occupies a unique position in the chemical space, combining high antimicrobial potency with versatile synthetic utility. Its strong electron-withdrawing nitro group enables specific mechanisms of action while providing opportunities for prodrug strategies. The compound serves as an excellent starting point for medicinal chemistry optimization, offering multiple pathways for structural modification to address specific therapeutic requirements [46].